molecular formula C13H17NO3 B596766 2-Tert-butyl-3-hydroxy-4-methoxyisoindolin-1-one CAS No. 1245563-21-6

2-Tert-butyl-3-hydroxy-4-methoxyisoindolin-1-one

Cat. No.: B596766
CAS No.: 1245563-21-6
M. Wt: 235.283
InChI Key: HMCZLBSINNXAJN-UHFFFAOYSA-N
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Description

2-Tert-butyl-3-hydroxy-4-methoxyisoindolin-1-one is a chemical compound with the molecular formula C13H17NO3. It is a derivative of isoindolinone, a class of compounds known for their diverse biological activities and applications in medicinal chemistry. This compound is characterized by the presence of a tert-butyl group, a hydroxy group, and a methoxy group attached to the isoindolinone core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Tert-butyl-3-hydroxy-4-methoxyisoindolin-1-one typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times .

Chemical Reactions Analysis

Types of Reactions

2-Tert-butyl-3-hydroxy-4-methoxyisoindolin-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group can yield a ketone, while reduction of the carbonyl group can yield a secondary alcohol .

Mechanism of Action

The mechanism of action of 2-Tert-butyl-3-hydroxy-4-methoxyisoindolin-1-one involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors involved in inflammatory and neurological pathways. For example, it may inhibit cyclooxygenase (COX) enzymes, reducing the production of pro-inflammatory prostaglandins .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Tert-butyl-3-hydroxy-4-methoxyisoindolin-1-one is unique due to its specific combination of substituents and the isoindolinone core. This unique structure contributes to its distinct biological activities and makes it a valuable compound in medicinal chemistry and industrial applications .

Biological Activity

2-Tert-butyl-3-hydroxy-4-methoxyisoindolin-1-one is a chemical compound with the molecular formula C13H17NO3, classified as a derivative of isoindolinone. This compound is notable for its diverse biological activities, particularly in medicinal chemistry, where it serves as a potential therapeutic agent for various diseases.

The biological activity of this compound primarily involves its interaction with specific molecular targets. Research indicates that it may inhibit cyclooxygenase (COX) enzymes, leading to a reduction in the production of pro-inflammatory prostaglandins. This mechanism is crucial for its potential applications in treating inflammatory disorders and pain management.

Anticancer Properties

Studies have shown that isoindolinone derivatives, including this compound, exhibit significant anticancer properties. These compounds can induce apoptosis in cancer cells and inhibit tumor growth by modulating various signaling pathways. For instance, they may affect the expression of genes involved in cell cycle regulation and apoptosis .

Neuroprotective Effects

There is growing interest in the neuroprotective effects of this compound. It has been suggested that this compound can promote neuronal growth and improve neuronal structure, potentially making it useful in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Its action on synaptic connectivity and plasticity highlights its relevance in neurological research .

Study 1: Anticancer Activity

A study investigated the effects of various isoindolinone derivatives on cancer cell lines. The results indicated that this compound significantly reduced cell viability in breast cancer cells by inducing apoptosis through mitochondrial pathways. The compound demonstrated a dose-dependent response, emphasizing its potential as an anticancer agent.

Study 2: Neuroprotection

In a preclinical model of neurodegeneration, the administration of this compound resulted in improved cognitive function and reduced neuronal loss. The compound appeared to enhance synaptic plasticity and promote neurogenesis, supporting its role as a neuroprotective agent .

Comparative Analysis with Similar Compounds

Compound NameStructure FeaturesBiological Activity
This compoundTert-butyl, hydroxy, methoxy groupsAnticancer, anti-inflammatory, neuroprotective
2-Tert-butyl-3-hydroxy-4-methoxybenzamideBenzamide coreLimited anticancer activity compared to isoindolinones
2-Tert-butyl-3-hydroxyisoindolineLacks methoxy groupReduced biological activity

The table above illustrates how structural variations influence the biological activity of related compounds. The unique combination of substituents in this compound contributes to its distinct therapeutic potential.

Properties

IUPAC Name

2-tert-butyl-3-hydroxy-4-methoxy-3H-isoindol-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO3/c1-13(2,3)14-11(15)8-6-5-7-9(17-4)10(8)12(14)16/h5-7,12,16H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMCZLBSINNXAJN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)N1C(C2=C(C1=O)C=CC=C2OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10682053
Record name 2-tert-Butyl-3-hydroxy-4-methoxy-2,3-dihydro-1H-isoindol-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10682053
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1245563-21-6
Record name 2-(1,1-Dimethylethyl)-2,3-dihydro-3-hydroxy-4-methoxy-1H-isoindol-1-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1245563-21-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-tert-Butyl-3-hydroxy-4-methoxy-2,3-dihydro-1H-isoindol-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10682053
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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